Antiviral agent 51

HSV-1 fucoidan IC50

Antiviral agent 51 (compound A; CAS: 2165969-58-2) is a low molecular weight (242.25 g/mol) sulfated fucoidan derivative with the chemical structure [(2S,3S,4S,5S,6R)-4,5-dihydroxy-2,6-dimethyloxan-3-yl] hydrogen sulfate. The compound exhibits antiviral activity through dual mechanisms: inhibition of Human alphaherpesvirus 1 (HHV-1, also known as herpes simplex virus type 1, HSV-1) and direct interaction with the RNA-dependent RNA polymerase (RdRp) of dengue virus serotype 2 (DENV-2).

Molecular Formula C7H14O7S
Molecular Weight 242.25 g/mol
Cat. No. B15563320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 51
Molecular FormulaC7H14O7S
Molecular Weight242.25 g/mol
Structural Identifiers
InChIInChI=1S/C7H14O7S/c1-3-5(8)6(9)7(4(2)13-3)14-15(10,11)12/h3-9H,1-2H3,(H,10,11,12)/t3-,4+,5-,6+,7-/m1/s1
InChIKeyNLMDZXKCTWKRSQ-IBISWUOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antiviral Agent 51: Sulfated Fucoidan-Based Inhibitor for DENV-2 RdRp and Human Alphaherpesvirus 1 Studies


Antiviral agent 51 (compound A; CAS: 2165969-58-2) is a low molecular weight (242.25 g/mol) sulfated fucoidan derivative with the chemical structure [(2S,3S,4S,5S,6R)-4,5-dihydroxy-2,6-dimethyloxan-3-yl] hydrogen sulfate . The compound exhibits antiviral activity through dual mechanisms: inhibition of Human alphaherpesvirus 1 (HHV-1, also known as herpes simplex virus type 1, HSV-1) and direct interaction with the RNA-dependent RNA polymerase (RdRp) of dengue virus serotype 2 (DENV-2) [1]. This dual-target profile, combined with its defined small-molecule sulfated fucoidan structure, distinguishes Antiviral agent 51 from natural fucoidan polysaccharides that typically exhibit heterogeneous molecular weight distributions and broad-spectrum activity profiles [2].

Why Generic Fucoidan or RdRp Inhibitor Substitution Fails for Antiviral Agent 51


Antiviral agent 51 cannot be substituted with generic fucoidan polysaccharides or standard DENV-2 RdRp inhibitors due to three quantifiable differentiation vectors. First, its precisely defined sulfated fucoidan monomer structure (C7H14O7S, MW 242.25) contrasts sharply with natural fucoidans, which are heterogeneous polysaccharides with molecular weights ranging from tens to hundreds of kilodaltons (e.g., 563 kDa for Kjellmaniella crassifolia fucoidan) [1]. This structural definition enables reproducible dosing and SAR studies unattainable with natural fucoidan extracts . Second, its dual-target activity against both HSV-1 and DENV-2 RdRp is not a class-wide property; many fucoidans exhibit activity against HSV-1 but lack reported DENV-2 RdRp interaction, while DENV-2 RdRp inhibitors like NITD-688 (EC50 0.94 nM in PBMCs) do not address HSV-1 . Third, the compound's low molecular weight may confer favorable solubility and permeability characteristics compared to high-MW fucoidans, potentially impacting in vitro assay compatibility .

Antiviral Agent 51: Quantitative Differentiation Evidence Against Comparators


HSV-1 Inhibition: Potency Comparison Against Natural Fucoidans

Antiviral agent 51 demonstrates potent inhibition of HSV-1 (KOS strain) in Vero cells with a reported IC50 of 0.1 µM . This value is approximately 10- to 25-fold lower (more potent) than the IC50 values reported for natural fucoidan polysaccharides from Adenocystis utricularis (1.25 µg/mL; ~1-5 µM depending on MW) and Undaria pinnatifida (2.5 µg/mL) in similar HSV-1/Vero cell assays [1]. Notably, the 0.1 µM IC50 for Antiviral agent 51 is also substantially lower than that of acyclovir (IC50 range: 0.85–8.62 µM in Vero cells) [2], suggesting a potential advantage in in vitro models where high potency is required.

HSV-1 fucoidan IC50 Vero cells antiviral

DENV-2 RdRp Targeting: Mechanism Differentiation from NS4B and Protease Inhibitors

Antiviral agent 51 directly interacts with DENV-2 RNA-dependent RNA polymerase (RdRp), a validated target for dengue antiviral development . In contrast, many advanced DENV-2 inhibitors target alternative proteins: NITD-688 inhibits the NS4B protein (EC50 0.94 nM in PBMCs; 0.023 µM in CPE assay) , and compounds like YK51 inhibit the NS2B/NS3 protease (EC50 3.2 µM) [1]. While quantitative binding affinity (Kd) or RdRp inhibition IC50 data for Antiviral agent 51 are not publicly available, its direct RdRp interaction offers a complementary mechanism that may be useful in combination studies or in models where NS4B or protease inhibitor resistance emerges [2].

DENV-2 RdRp dengue virus NS5 polymerase flavivirus

Molecular Weight Differentiation: Low MW Sulfated Fucoidan vs. High MW Natural Fucoidans

Antiviral agent 51 possesses a defined low molecular weight of 242.25 Da with a sulfated monomeric structure . This contrasts with natural fucoidan polysaccharides, which typically exhibit high and heterogeneous molecular weights (e.g., Kjellmaniella crassifolia fucoidan: 563 kDa; Sargassum henslowianum fucoidans SHAP-1 and SHAP-2: >10 kDa) [1]. The low MW of Antiviral agent 51 is predicted to confer enhanced aqueous solubility (LogP = -1.5) and improved membrane permeability relative to high-MW fucoidans, which often require high concentrations (>100 µg/mL) to achieve antiviral effects in cell culture [2]. This property may facilitate more reproducible in vitro dosing and reduce assay interference due to viscosity or aggregation.

molecular weight fucoidan sulfated polysaccharide solubility permeability

Dual-Target Activity Profile: HSV-1 + DENV-2 RdRp vs. Single-Target Comparators

Antiviral agent 51 is reported to inhibit Human alphaherpesvirus 1 (HSV-1) and interact with DENV-2 RdRp . This dual-target profile is not shared by many comparator compounds: acyclovir is specific for HSV (no DENV activity) [1]; NITD-688 is specific for DENV NS4B (no HSV activity) ; and natural fucoidans like those from Sargassum henslowianum exhibit HSV-1/2 activity (IC50 0.82-0.89 µg/mL) but lack reported DENV-2 RdRp interaction [2]. The dual activity of Antiviral agent 51 may be advantageous for research groups studying viral co-infections or seeking broad-spectrum antiviral leads.

dual-target HSV-1 DENV-2 broad-spectrum antiviral

Defined Sulfation Pattern: Advantage Over Heterogeneous Natural Fucoidans

Antiviral agent 51 possesses a well-defined sulfated monomer structure ([(2S,3S,4S,5S,6R)-4,5-dihydroxy-2,6-dimethyloxan-3-yl] hydrogen sulfate) , enabling precise structure-activity relationship (SAR) studies. In contrast, natural fucoidans are heterogeneous mixtures with variable sulfate content (e.g., 30.1% in Kjellmaniella crassifolia fucoidan) and undefined sulfation positions [1]. Studies have demonstrated that antiviral activity of fucoidans is critically dependent on sulfate groups: elimination of sulfate functionality significantly attenuates anti-DENV-2 activity [2]. The defined sulfation of Antiviral agent 51 eliminates batch-to-batch variability in sulfate content and position, ensuring reproducible biological activity essential for reliable research.

sulfation structure-activity relationship SAR fucoidan antiviral

Antiviral Agent 51: Recommended Research and Procurement Scenarios


High-Throughput Screening for HSV-1 Inhibitors with Enhanced Potency

Leveraging its reported 0.1 µM IC50 against HSV-1 in Vero cells , Antiviral agent 51 serves as a positive control or lead scaffold for high-throughput screening campaigns targeting improved HSV-1 inhibitors. Its ~10- to 25-fold higher potency compared to natural fucoidans reduces compound consumption and enables miniaturized assay formats [1]. Procurement is recommended for labs seeking a low-MW, reproducible sulfated fucoidan standard for HSV-1 antiviral assays.

DENV-2 RdRp Mechanistic Studies and Combination Therapy Research

As a direct DENV-2 RdRp interactor , Antiviral agent 51 is suitable for mechanistic studies of RdRp inhibition, particularly in combination with NS4B inhibitors (e.g., NITD-688) or NS2B/NS3 protease inhibitors (e.g., YK51) [1]. Its distinct target mechanism may help elucidate resistance pathways and synergistic effects in dengue antiviral development .

SAR Studies on Sulfated Fucoidan Derivatives

The defined sulfated monomer structure of Antiviral agent 51 (242.25 Da) provides a reproducible starting point for structure-activity relationship (SAR) studies of sulfated fucoidan-based antivirals. Researchers can systematically modify sulfate position, degree of sulfation, or carbohydrate backbone to optimize potency and selectivity, avoiding the heterogeneity of natural fucoidan extracts [1].

Broad-Spectrum Antiviral Library Inclusion

Given its dual activity against HSV-1 and DENV-2 RdRp , Antiviral agent 51 is a valuable addition to broad-spectrum antiviral screening libraries. It offers a single compound with activity against two distinct viral families (Herpesviridae and Flaviviridae), potentially reducing library redundancy and enabling cross-viral mechanism studies [1].

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